![molecular formula C13H20N4O3 B7588657 3-[1-[3-(1,2,4-Triazol-1-yl)propanoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588657.png)
3-[1-[3-(1,2,4-Triazol-1-yl)propanoyl]piperidin-3-yl]propanoic acid
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Overview
Description
3-[1-[3-(1,2,4-Triazol-1-yl)propanoyl]piperidin-3-yl]propanoic acid, also known as TPP, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. TPP belongs to the class of piperidine compounds and is widely used in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-[1-[3-(1,2,4-Triazol-1-yl)propanoyl]piperidin-3-yl]propanoic acid is not fully understood, but it is believed to act by inhibiting the synthesis of DNA and RNA. 3-[1-[3-(1,2,4-Triazol-1-yl)propanoyl]piperidin-3-yl]propanoic acid also appears to interfere with the function of certain enzymes that are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
3-[1-[3-(1,2,4-Triazol-1-yl)propanoyl]piperidin-3-yl]propanoic acid has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of microorganisms, and reduce inflammation in the body. 3-[1-[3-(1,2,4-Triazol-1-yl)propanoyl]piperidin-3-yl]propanoic acid has also been shown to have neuroprotective effects, and it may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[1-[3-(1,2,4-Triazol-1-yl)propanoyl]piperidin-3-yl]propanoic acid in lab experiments is its high purity and stability. 3-[1-[3-(1,2,4-Triazol-1-yl)propanoyl]piperidin-3-yl]propanoic acid is also readily available and relatively inexpensive. However, one limitation of using 3-[1-[3-(1,2,4-Triazol-1-yl)propanoyl]piperidin-3-yl]propanoic acid in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of 3-[1-[3-(1,2,4-Triazol-1-yl)propanoyl]piperidin-3-yl]propanoic acid. One area of research is the development of new synthetic methods for the production of 3-[1-[3-(1,2,4-Triazol-1-yl)propanoyl]piperidin-3-yl]propanoic acid and related compounds. Another area of research is the investigation of the potential therapeutic applications of 3-[1-[3-(1,2,4-Triazol-1-yl)propanoyl]piperidin-3-yl]propanoic acid in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of 3-[1-[3-(1,2,4-Triazol-1-yl)propanoyl]piperidin-3-yl]propanoic acid and its effects on the body.
Synthesis Methods
The synthesis of 3-[1-[3-(1,2,4-Triazol-1-yl)propanoyl]piperidin-3-yl]propanoic acid involves the reaction of piperidine with 1,2,4-triazole-1-carboxylic acid and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of N,N-dimethylformamide (DMF) as a solvent. The reaction leads to the formation of 3-[1-[3-(1,2,4-Triazol-1-yl)propanoyl]piperidin-3-yl]propanoic acid as a white crystalline powder with a high yield.
Scientific Research Applications
3-[1-[3-(1,2,4-Triazol-1-yl)propanoyl]piperidin-3-yl]propanoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anticancer, antimicrobial, antifungal, and antiviral properties. 3-[1-[3-(1,2,4-Triazol-1-yl)propanoyl]piperidin-3-yl]propanoic acid has also been studied for its neuroprotective and anti-inflammatory effects.
properties
IUPAC Name |
3-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c18-12(5-7-17-10-14-9-15-17)16-6-1-2-11(8-16)3-4-13(19)20/h9-11H,1-8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAMVBNTZUXZOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=NC=N2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[3-(1,2,4-Triazol-1-yl)propanoyl]piperidin-3-yl]propanoic acid |
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